molecular formula C19H30N8O B5553288 1-({4-methyl-5-[1-(1H-1,2,3-triazol-1-ylacetyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)azepane

1-({4-methyl-5-[1-(1H-1,2,3-triazol-1-ylacetyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)azepane

Cat. No. B5553288
M. Wt: 386.5 g/mol
InChI Key: SECJSNFTHHOKSQ-UHFFFAOYSA-N
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Description

The compound is a complex heterocyclic molecule, which includes elements such as 1H-1,2,3-triazole, piperidine, and azepane substructures. These features suggest its relevance in fields like medicinal chemistry, given the biological activities associated with these moieties.

Synthesis Analysis

The synthesis of related compounds often involves multistep reactions, including intramolecular cyclization and multicomponent cycloaddition reactions. For instance, methyl-substituted 1,2,4,5-tetrahydro-3H-spiro(benz-2-azepine-3,4′-piperidines) have been synthesized through intramolecular cyclization in an acidic medium (Kuznetsov et al., 1991). Additionally, air-stable azomethine ylides, facilitating the synthesis of 1,4-diazepine compounds, have been prepared via rhodium-catalyzed reactions between pyridines and 1-sulfonyl-1,2,3-triazoles (Lee et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds related to the target molecule can be elucidated using techniques such as X-ray crystallography and NMR spectroscopy. For example, the structure of synthesized compounds with a similar complexity has been confirmed, providing insights into their three-dimensional conformation and stereochemistry (Govindhan et al., 2017).

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, demonstrating diverse reactivities depending on their functional groups. For example, cycloaddition reactions and rearrangements are common for constructing complex heterocycles (Dolfen et al., 2014). The presence of triazole and azepane rings in the molecule suggests potential for engaging in reactions like nucleophilic substitution and ring expansion.

Physical Properties Analysis

The physical properties of such molecules, including melting points, solubility, and stability, are crucial for their handling and application in further chemical reactions. While specific data on the compound was not found, related studies provide insights into the thermal stability and solubility of analogous compounds.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, are determined by the functional groups present in the molecule. Compounds with similar structures have been shown to exhibit significant reactivity towards electrophiles and nucleophiles, facilitating further functionalization (Naidu et al., 2016).

Scientific Research Applications

Synthesis and Structural Analysis

Researchers have developed methods for direct alkylation of unprotected secondary amines, leading to the synthesis of α- and β-alkylated N-heterocycles, including piperidine, piperazine, and azepane derivatives. This atom-economic reaction showcases excellent regio- and diastereoselectivity, underpinning the synthesis of complex molecules like "1-({4-methyl-5-[1-(1H-1,2,3-triazol-1-ylacetyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)azepane" (Payne et al., 2013).

Chemical Stability and Reactivity

The compound's reactivity has been explored through various synthetic pathways, including the synthesis of bicyclic beta-lactams and their reduction to yield functionalized piperidines and azepanes. Such investigations provide insights into the chemical stability and potential transformations of the compound under different conditions (Leemans et al., 2008).

Application in Green Chemistry

Azepane derivatives have been utilized to synthesize a new family of room temperature ionic liquids, demonstrating the application of such compounds in developing environmentally friendly solvents. This research not only offers a novel use for azepane and its derivatives but also contributes to the mitigation of industrial waste through the transformation of coproducts into valuable materials (Belhocine et al., 2011).

Advanced Organic Synthesis Techniques

The compound's framework has been involved in studies focusing on the palladium-catalyzed enantioselective α-C–H coupling of amines. This methodological advancement facilitates the functionalization of α-methylene C–H bonds of a wide range of amines, including azepanes, thereby highlighting the compound's relevance in the synthesis of bioactive molecules and therapeutic agents (Jain et al., 2016).

Novel Ligands for Radioimmunotherapy

Investigations into novel ligands for radioimmunotherapy have included compounds with azepane backbones, demonstrating the potential of such structures in medical applications. The study of these ligands' chelation properties with various radioisotopes provides foundational knowledge for developing targeted radiotherapeutic agents (Chong et al., 2006).

Future Directions

The development of new 1,2,4-triazole derivatives with improved properties is an active area of research in medicinal chemistry . Future work could involve the synthesis and characterization of “1-({4-methyl-5-[1-(1H-1,2,3-triazol-1-ylacetyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)azepane” and other similar compounds, followed by a comprehensive evaluation of their biological activities . This could lead to the discovery of new drugs with potential therapeutic applications.

properties

IUPAC Name

1-[4-[5-(azepan-1-ylmethyl)-4-methyl-1,2,4-triazol-3-yl]piperidin-1-yl]-2-(triazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N8O/c1-24-17(14-25-9-4-2-3-5-10-25)21-22-19(24)16-6-11-26(12-7-16)18(28)15-27-13-8-20-23-27/h8,13,16H,2-7,9-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SECJSNFTHHOKSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1C2CCN(CC2)C(=O)CN3C=CN=N3)CN4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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